FeTPPS vs. FeTMPyP: Divergent Catalytic Activity in Protein Tyrosine Nitration Assays
FeTPPS effectively catalyzes bovine serum albumin (BSA) nitration in the presence of H₂O₂ and nitrite (NO₂⁻), whereas FeTMPyP exhibits negligible BSA nitration under identical experimental conditions [1]. This functional divergence stems from FeTMPyP's rapid self-degradation via scavenging of oxo-Fe(IV) intermediates, a property not shared by FeTPPS or FeTBAP [2].
| Evidence Dimension | Protein tyrosine nitration catalytic activity |
|---|---|
| Target Compound Data | Effective BSA nitration (dose-, time-, and pH-dependent) |
| Comparator Or Baseline | FeTMPyP: Negligible BSA nitration; FeTBAP: Effective BSA nitration |
| Quantified Difference | FeTPPS and FeTBAP effectively catalyze BSA nitration; FeTMPyP fails to do so |
| Conditions | In vitro assay with H₂O₂ and NaNO₂; bovine serum albumin substrate; pH-dependent analysis |
Why This Matters
Researchers investigating protein tyrosine nitration as a peroxynitrite footprint must select FeTPPS over FeTMPyP to ensure catalytic activity in H₂O₂/NO₂⁻ systems.
- [1] Zhang, P., Ma, L., Yang, Z., Li, H., & Gao, Z. (2018). 5,10,15,20-Tetrakis(4-sulfonatophenyl)porphyrinato iron(III) chloride (FeTPPS), a peroxynitrite decomposition catalyst, catalyzes protein tyrosine nitration in the presence of hydrogen peroxide and nitrite. Journal of Inorganic Biochemistry, 183, 9-17. View Source
- [2] Li, J., Yang, Z., Li, H., & Gao, Z. (2019). Structure effect of water-soluble iron porphyrins on catalyzing protein tyrosine nitration in the presence of nitrite and hydrogen peroxide. Nitric Oxide, 91, 42-51. View Source
